molecular formula C22H24N4O2 B2399198 Methyl 6-[4-(4,8-dimethyl-2-quinolinyl)piperazino]nicotinate CAS No. 866136-67-6

Methyl 6-[4-(4,8-dimethyl-2-quinolinyl)piperazino]nicotinate

Cat. No.: B2399198
CAS No.: 866136-67-6
M. Wt: 376.46
InChI Key: LFYFZFKIZJFYMA-UHFFFAOYSA-N
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Description

Methyl 6-[4-(4,8-dimethyl-2-quinolinyl)piperazino]nicotinate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-[4-(4,8-dimethyl-2-quinolinyl)piperazino]nicotinate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the piperazine ring. The final step involves the esterification of the nicotinic acid derivative to form the desired compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[4-(4,8-dimethyl-2-quinolinyl)piperazino]nicotinate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or the ester group.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the quinoline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, piperazine-substituted compounds, and modified nicotinate esters. These products can be further utilized in different chemical and biological applications.

Scientific Research Applications

Methyl 6-[4-(4,8-dimethyl-2-quinolinyl)piperazino]nicotinate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-[4-(4,8-dimethyl-2-quinolinyl)piperazino]nicotinate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. The piperazine ring may interact with various enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-[4-(4,8-dimethylquinolin-2-yl)piperazin-1-yl]pyridine-3-carboxylate
  • Methyl 6-[4-(4,8-dimethylquinolin-2-yl)piperazin-1-yl]nicotinate

Uniqueness

Methyl 6-[4-(4,8-dimethyl-2-quinolinyl)piperazino]nicotinate stands out due to its specific structural features, such as the combination of the quinoline and piperazine rings with the nicotinate ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 6-[4-(4,8-dimethylquinolin-2-yl)piperazin-1-yl]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-15-5-4-6-18-16(2)13-20(24-21(15)18)26-11-9-25(10-12-26)19-8-7-17(14-23-19)22(27)28-3/h4-8,13-14H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYFZFKIZJFYMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)N3CCN(CC3)C4=NC=C(C=C4)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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